1-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-4-(2-methylpropyl)-5-oxo-N-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
描述
This compound is a triazoloquinazoline derivative characterized by a fused heterocyclic core ([1,2,4]triazolo[4,3-a]quinazoline) with multiple functional modifications. Key structural features include:
- A sulfanyl linkage at position 1, substituted with a (3-methylphenyl)carbamoylmethyl group.
- A 2-methylpropyl (isobutyl) substituent at position 2.
- A 5-oxo (keto) group and an N-(propan-2-yl) carboxamide at position 6.
The triazoloquinazoline scaffold is known for its pharmacological relevance, particularly in antihistamine and anti-inflammatory applications .
属性
IUPAC Name |
1-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-4-(2-methylpropyl)-5-oxo-N-propan-2-yl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N6O3S/c1-15(2)13-31-24(35)20-10-9-18(23(34)27-16(3)4)12-21(20)32-25(31)29-30-26(32)36-14-22(33)28-19-8-6-7-17(5)11-19/h6-12,15-16H,13-14H2,1-5H3,(H,27,34)(H,28,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFBOIVYKDKIFBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NN=C3N2C4=C(C=CC(=C4)C(=O)NC(C)C)C(=O)N3CC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 1-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-4-(2-methylpropyl)-5-oxo-N-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a novel derivative belonging to the quinazoline and triazole classes of compounds. These compounds have garnered attention due to their potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of triazoloquinazoline derivatives often involves multi-step reactions including cyclization processes. The compound can be synthesized through various methods that typically involve the reaction of substituted hydrazines with carbonyl compounds followed by thionation or alkylation steps. The general synthetic route includes:
- Formation of Triazole Core : Reaction of hydrazine derivatives with carbonyl compounds to form the triazole structure.
- Functionalization : Introduction of alkyl or aryl groups through alkylation or acylation methods.
- Final Modifications : Adjustments to enhance solubility and bioactivity.
Anticancer Activity
Recent studies have indicated that quinazoline-based derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds similar to the target compound have shown promising results against MCF-7 breast cancer cells with IC50 values ranging from 5.70 to 8.10 µM, comparable to established chemotherapeutics like Doxorubicin and Erlotinib .
The proposed mechanisms include:
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to cell death.
- Cell Cycle Arrest : Evidence suggests that these compounds can induce G1 phase arrest in the cell cycle, preventing cancer cell proliferation .
- Inhibition of Key Pathways : Some derivatives have been shown to inhibit essential signaling pathways involved in tumor growth, such as EGFR and VEGFR-2 .
Antimicrobial Activity
In addition to anticancer properties, triazoloquinazolines have demonstrated antimicrobial effects against a range of pathogens. Preliminary screening has shown that these compounds exhibit activity against both Gram-positive and Gram-negative bacteria .
Case Studies
A study conducted on various triazoloquinazoline derivatives revealed that specific modifications significantly enhanced their antibacterial efficacy. For instance, certain substitutions on the quinazoline scaffold improved interaction with bacterial DNA targets .
Table 1: Biological Activity Summary
相似化合物的比较
Table 1: Structural Comparison of Triazoloquinazoline Derivatives
Triazole–Pyrazole Hybrids (Evidences 2–3)
Compounds like 21tg (triazole-pyrazole hybrids) share heterocyclic cores but differ in scaffold architecture:
- Core Heterocycles : The target compound’s triazoloquinazoline vs. triazole-pyrazole hybrids. The fused quinazoline system may offer greater planarity for π-π stacking in receptor binding compared to pyrazole-linked triazoles .
- Functional Groups: The sulfanyl-carbamoyl side chain in the target compound is absent in triazole-pyrazoles, which instead feature nitrile or dimethylamino groups. These differences likely impact electronic properties and target selectivity.
Pyrazoline Derivatives ()
N-substituted pyrazolines (e.g., 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde) are structurally distinct but share applications as bioactive intermediates:
- Pharmacological Overlap : Both classes are explored for antihistamine activity, though pyrazolines lack the triazoloquinazoline’s fused aromatic system, which may reduce binding affinity to histamine receptors .
常见问题
Basic Research Questions
Q. What synthetic routes are recommended for synthesizing this compound, and how can purity be ensured?
- Methodology :
- Utilize diaryliodonium salt coupling strategies (e.g., GP1 protocols) to assemble the triazoloquinazoline core, followed by carbamoylation and sulfanyl group introduction .
- Purification via silica gel column chromatography with gradient elution (e.g., cyclohexane:EtOAc 97:3) to isolate intermediates and final products .
- Monitor reaction progress using HPLC or TLC, and confirm purity via melting point analysis or NMR spectroscopy .
Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?
- Methodology :
- Employ - and -NMR to verify substituent positions and stereochemistry, particularly for the carbamoyl and sulfanyl groups .
- X-ray crystallography (if single crystals are obtainable) to resolve the triazoloquinazoline core’s conformation and non-covalent interactions (e.g., hydrogen bonding) .
- FTIR to confirm functional groups (e.g., carbonyl stretching at ~1700 cm) .
Q. What in vitro assays are suitable for preliminary biological screening?
- Methodology :
- Use enzyme inhibition assays (e.g., kinase or protease targets) with ATP-competitive binding protocols, given the compound’s triazole and quinazoline motifs .
- Cytotoxicity screening in cancer cell lines (e.g., MTT assays) to evaluate antiproliferative activity .
- Solubility testing in DMSO/PBS mixtures to determine working concentrations .
Advanced Research Questions
Q. How can synthetic yield be optimized using Design of Experiments (DoE)?
- Methodology :
- Apply DoE to test variables like reaction temperature (80–120°C), catalyst loading (e.g., Pd(OAc)), and stoichiometry of diaryliodonium salts .
- Use response surface modeling to identify optimal conditions for coupling steps, minimizing side products like dehalogenated byproducts .
- Validate reproducibility across three independent batches .
Q. How should conflicting bioactivity data be analyzed, particularly in enzyme inhibition studies?
- Methodology :
- Cross-validate assays with orthogonal techniques (e.g., SPR for binding affinity vs. fluorescence-based activity assays) .
- Investigate non-covalent interactions (e.g., π-π stacking or hydrogen bonding) via molecular docking simulations to explain variability in IC values .
- Assess compound stability under assay conditions (e.g., oxidation of sulfanyl groups) using LC-MS .
Q. What computational strategies predict reactivity and regioselectivity in derivative synthesis?
- Methodology :
- Perform DFT calculations (e.g., B3LYP/6-31G*) to model electrophilic substitution sites on the triazoloquinazoline core .
- Use molecular dynamics simulations to study solvent effects on sulfanyl group reactivity during alkylation .
- Compare predicted vs. experimental -NMR chemical shifts to validate computational models .
Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
- Methodology :
- Synthesize analogs with variations at the 3-methylphenyl carbamoyl and sulfanyl positions, then screen against related enzyme isoforms .
- Apply Free-Wilson analysis to quantify contributions of substituents to bioactivity .
- Use cryo-EM or X-ray co-crystallography to map binding interactions in enzyme-inhibitor complexes .
Q. What strategies mitigate instability issues during storage or biological testing?
- Methodology :
- Test antioxidant additives (e.g., BHT) to prevent sulfanyl group oxidation .
- Lyophilize the compound under inert atmospheres for long-term storage .
- Monitor degradation products via accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS .
Notes on Evidence Utilization
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
